Ethyl(furan-3-ylmethyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(furan-3-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-8-5-7-3-4-9-6-7/h3-4,6,8H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSQNSWWKTUGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=COC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Heterocyclic Amine Chemistry
Heterocyclic amines are a class of organic compounds where a nitrogen atom is part of a ring structure that also contains carbon atoms. fiveable.me These structures are fundamental in organic chemistry and biology, playing crucial roles in a vast array of natural and synthetic compounds. fiveable.meresearchgate.net Furan (B31954), a five-membered aromatic ring containing one oxygen atom, is a key heterocyclic scaffold. utripoli.edu.lyijabbr.com When a furan ring is functionalized with an amine group, it gives rise to furan-derived amines, a significant subclass of heterocyclic amines.
The chemistry of heterocyclic amines is diverse. Their properties are influenced by the nature of the heterocyclic ring, the position of the nitrogen atom, and the substituents on the ring. fiveable.me For instance, the basicity of the amine can be significantly altered by the electronic properties of the heterocyclic system. libretexts.org In the case of furan-derived amines like Ethyl(furan-3-ylmethyl)amine, the electron-rich nature of the furan ring can influence the reactivity and biological activity of the molecule. ijabbr.com
Significance of Furan and Amine Scaffolds in Modern Chemical Research
The furan (B31954) nucleus is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. utripoli.edu.lyutripoli.edu.ly Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. ijabbr.comresearchgate.netwisdomlib.org The versatility of the furan ring allows for the synthesis of a wide array of derivatives with diverse biological functions. ijabbr.com The inclusion of a furan moiety is a key strategy in the discovery of new drugs. utripoli.edu.lyresearchgate.net
Similarly, the amine functional group is a cornerstone of modern pharmaceutical science. numberanalytics.com A significant percentage of drugs and drug candidates contain amine structures, which can enhance a drug's solubility and trigger its biological functions. illinois.edu The combination of a furan scaffold with an amine group, as seen in Ethyl(furan-3-ylmethyl)amine, creates a molecule with the potential for unique and valuable properties in medicinal chemistry and materials science. researchgate.netthieme-connect.com
Overview of Current Research Trajectories for Ethyl Furan 3 Ylmethyl Amine and Analogues
Current research on Ethyl(furan-3-ylmethyl)amine and its analogues is multifaceted, exploring their synthesis, chemical properties, and potential applications.
Synthesis: The synthesis of furan-derived amines often involves the reductive amination of furan (B31954) aldehydes. mdpi.com For instance, this compound can be synthesized from furan-3-carbaldehyde and ethylamine (B1201723). Researchers are continually developing more efficient and sustainable catalytic methods for the synthesis of these amines. researcher.life
Chemical Properties: The chemical properties of this compound are dictated by the interplay of the furan ring and the ethylamine substituent. The furan ring provides a platform for various chemical transformations, while the amine group imparts basicity and nucleophilicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1152879-05-4 | bldpharm.com |
| Molecular Formula | C7H11NO | bldpharm.com |
Analogues and their Applications: Research extends to a variety of furan-3-ylmethylamine analogues with different substituents on the amine nitrogen or the furan ring. For example, (Furan-3-yl)methylamine is another derivative that has been studied. americanelements.com These analogues are being investigated for a range of potential applications, including their use as building blocks in the synthesis of more complex molecules and their potential biological activities. ontosight.ai For instance, some furan derivatives have been investigated for their antimicrobial and anti-inflammatory effects. nih.gov
Research Gaps and Future Perspectives in the Study of Furan 3 Ylmethylamine Derivatives
Despite the growing interest, there remain significant research gaps in the study of furan-3-ylmethylamine derivatives. A comprehensive understanding of the structure-activity relationships of these compounds is still developing. Further research is needed to fully elucidate how modifications to the furan (B31954) ring and the amine substituent affect their biological and chemical properties.
Future research will likely focus on several key areas:
Development of Novel Synthetic Methodologies: Creating more efficient, selective, and sustainable methods for the synthesis of a diverse library of furan-3-ylmethylamine derivatives is a primary goal.
Exploration of Biological Activities: Systematic screening of these compounds for a wider range of biological activities will be crucial to uncover their therapeutic potential.
Materials Science Applications: The unique electronic and structural properties of furan-containing compounds suggest potential applications in materials science, an area that is currently underexplored for this specific class of amines. researchgate.netresearchgate.net
An in-depth exploration of the synthesis and functionalization of ethyl(furan-3-ylmethyl)amine and its analogues reveals a landscape of sophisticated chemical methodologies. These compounds are of interest due to the prevalence of the furan nucleus and amine functionalities in pharmacologically active molecules and materials science. This article delves into advanced synthetic strategies, focusing on efficiency, selectivity, and adherence to green chemistry principles.
Computational and Theoretical Studies on Ethyl Furan 3 Ylmethyl Amine
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For many furan (B31954) derivatives, DFT has been successfully used to calculate molecular orbitals, predict spectroscopic parameters, and analyze reactivity researchgate.netresearchgate.netuobaghdad.edu.iq. However, no peer-reviewed studies applying DFT methods to Ethyl(furan-3-ylmethyl)amine could be identified.
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in predicting a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. Reactivity descriptors, such as Fukui functions, provide more detailed insight into which atoms within a molecule are more susceptible to nucleophilic or electrophilic attack.
Despite the common application of these analyses to similar structures uobaghdad.edu.iqacs.org, a search of existing literature yielded no specific data for the HOMO-LUMO energies or Fukui functions for this compound. A hypothetical data table for such an analysis is presented below for illustrative purposes, but the values are unpopulated due to the absence of research.
Table 1: Hypothetical HOMO-LUMO Analysis for this compound
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | Data Not Available |
| LUMO Energy (eV) | Data Not Available |
An Electrostatic Potential (ESP) surface map illustrates the charge distribution on a molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This analysis is crucial for understanding sites for electrophilic and nucleophilic attack and predicting intermolecular interactions. While ESP analyses have been performed on other furan-containing molecules to understand their interaction mechanisms researchgate.net, no such studies have been published for this compound.
DFT calculations are frequently employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. These predictions are valuable for corroborating experimental findings and aiding in structural elucidation researchgate.netresearchgate.net. A search for computationally predicted spectroscopic parameters for this compound did not yield any results.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR Chemical Shifts (ppm) | Data Not Available | Data Not Available |
| ¹³C NMR Chemical Shifts (ppm) | Data Not Available | Data Not Available |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with solvent molecules. Such simulations would provide insight into the flexibility of the ethyl and furan-3-ylmethyl groups and how the molecule behaves in different solvent environments. MD simulations have been applied to furan-based polymers to understand their properties rsc.orgpsu.edudpi-proceedings.com, but no studies were found that specifically model the conformational flexibility or solvation of the individual this compound molecule.
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modelling
A hypothetical QSAR study on a series of furan amines could aim to predict a specific biological activity, such as inhibitory activity against a particular enzyme. A QSPR study, on the other hand, might focus on predicting a physicochemical property like boiling point or solubility. nih.gov
To build a robust QSAR or QSPR model, a dataset of compounds with known activities or properties is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as its size, shape, and electronic properties. catalysis.blogucsb.eduwiley.com
Table 1: Examples of Molecular Descriptors for QSAR/QSPR Studies
| Descriptor Class | Examples | Description |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Describes the basic composition and connectivity of the molecule. ucsb.edu |
| Topological | Wiener Index, Balaban J Index | Characterizes the topology and branching of the molecular graph. |
| Geometric | Molecular Surface Area, Molecular Volume | Describes the 3D shape and size of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Quantifies the electronic properties and reactivity of the molecule. ucsb.edu |
| Hydrophobic | LogP | Measures the lipophilicity of the molecule. |
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to develop a mathematical model that correlates the descriptors with the activity or property of interest. acs.orgelsevierpure.com The predictive power of the model is then evaluated using internal and external validation techniques. nih.gov
Such models can be valuable tools in the drug discovery process, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing. acs.org
Cheminformatics and Data Mining in Furan Amine Research
Cheminformatics and data mining are powerful computational tools for managing, analyzing, and extracting knowledge from large and complex chemical datasets. Current time information in Jakarta, ID.numberanalytics.comneovarsity.orgwhiterose.ac.uk In the context of furan amine research, these techniques can be applied to explore the chemical space of this class of compounds, identify structure-activity relationships, and guide the design of new molecules with desired properties. ejbi.org
A typical cheminformatics workflow in furan amine research might involve the following steps:
Database Creation: A database of furan amine structures and their associated biological or physicochemical data is compiled from various sources, including public databases and the scientific literature.
Data Curation: The data is cleaned and standardized to ensure consistency and accuracy.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the database.
Data Analysis and Visualization: Various data mining techniques, such as clustering, classification, and dimensionality reduction, are used to analyze the data and identify patterns and relationships. researchgate.net Visualization tools are employed to explore the chemical space and understand the distribution of compounds.
Model Building: QSAR or other predictive models are developed to correlate the chemical structures with the observed activities or properties.
Virtual Screening: The developed models are used to screen virtual libraries of furan amines to identify new compounds with potentially interesting properties.
Table 2: Cheminformatics Tools and Their Applications in Furan Amine Research
| Tool/Technique | Application |
| Chemical Databases (e.g., PubChem, ChEMBL) | Storage and retrieval of furan amine structures and data. |
| Molecular Fingerprints | Encoding molecular structures for similarity searching and clustering. |
| Clustering Algorithms (e.g., k-means, hierarchical) | Grouping similar furan amines based on their structural features. |
| Classification Algorithms (e.g., Support Vector Machines, Random Forest) | Building models to classify furan amines as active or inactive. acs.org |
| Principal Component Analysis (PCA) | Reducing the dimensionality of the descriptor space for visualization. |
| Virtual Screening | Identifying potential hit compounds from large virtual libraries. neovarsity.org |
By leveraging cheminformatics and data mining, researchers can gain valuable insights into the structure-activity landscape of furan amines, accelerate the discovery of new lead compounds, and make more informed decisions in the drug development process. ejbi.org
Applications of Ethyl Furan 3 Ylmethyl Amine in Chemical Synthesis and Materials Science Excluding Clinical/drug Applications
Role as a Synthetic Building Block for Complex Molecules
The furan (B31954) moiety and the secondary amine group in Ethyl(furan-3-ylmethyl)amine provide two reactive centers that can be leveraged for the construction of more elaborate chemical structures. This dual functionality makes it an important intermediate in the synthesis of diverse molecular architectures, from advanced heterocycles to ligands for catalysis.
Precursor for Advanced Heterocycles and Macrocycles
The inherent reactivity of both the furan ring and the amine function makes compounds like this compound ideal starting points for the synthesis of complex heterocyclic systems. The amine can act as a nucleophile in reactions to form larger rings, while the furan can participate in various cycloadditions and ring-transformation reactions. acs.org
Recent research has highlighted multicomponent reactions that utilize furan, thiol, and amine functionalities to create stable pyrrole heterocycles under mild, aqueous conditions. nih.gov This "Furan-Thiol-Amine (FuTine)" reaction proceeds through the oxidation of the furan ring to generate a reactive dialdehyde intermediate, which then reacts sequentially with a thiol and an amine to form a substituted N-pyrrole. nih.gov This methodology is highly chemoselective and has been successfully applied to the synthesis of macrocyclic peptides of varying ring sizes. nih.gov
Furthermore, furan-containing amines serve as key intermediates in the one-pot synthesis of other complex heterocycles, such as hetarylaminomethylidene derivatives of furan-2(3H)-ones. nih.gov Efficient macrocyclization strategies, crucial for drug discovery and materials science, often depend on the reliable formation of large ring structures. Thiol-to-amine cyclization reactions, for instance, have been developed to screen large libraries of macrocyclic compounds, demonstrating the importance of amine functionalities in building these complex architectures. nih.gov
Table 1: Examples of Heterocyclic and Macrocyclic Synthesis Involving Furan-Amine Motifs
| Product Class | Synthetic Strategy | Role of Furan-Amine | Key Features |
|---|---|---|---|
| N-Pyrrole Heterocycles | Furan-Thiol-Amine (FuTine) Multicomponent Reaction | Amine source for pyrrole ring formation | Chemoselective, proceeds under mild aqueous conditions. nih.gov |
| Macrocyclic Peptides | Intramolecular Furan-Thiol-Amine Reaction | Provides the amine nucleophile for ring closure | Applicable to various ring sizes and peptide sequences. nih.gov |
| Hetarylaminomethylidenefuran-2(3H)-ones | One-Pot Three-Component Reaction | Heterocyclic amine reactant | High product yield and straightforward purification. nih.gov |
| General Macrocycles | Thiol-to-Amine Ligation | Amine serves as a key nucleophile in cyclization | Enables rapid synthesis and screening of large compound libraries. nih.gov |
Ligand in Catalysis for Metal Coordination
The nitrogen atom of the amine group in this compound possesses a lone pair of electrons, making it an excellent coordination site for transition metals. This property allows it to function as a ligand in the formation of metal complexes, which can exhibit significant catalytic activity. Amines are well-established as effective and inexpensive ligands for various palladium-catalyzed coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions. researchgate.net
The coordination chemistry of furan-containing ligands with transition metal clusters has been an area of active investigation. sc.edu For instance, furan-triazolopyrimidine derivatives have been shown to act as bridging ligands, coordinating with zinc(II) ions through the nitrogen atoms of the triazole ring and the amino group to form polymeric chains. nih.gov Similarly, other flexible amine-based ligands, such as tris[2-(2-methoxyethoxy)ethyl]amine, have been used to create a wide range of complexes with f-block metals, demonstrating the versatility of the amine functional group in coordinating with various metal ions. nih.gov
Palladium-catalyzed reactions are particularly important in organic synthesis. The success of these reactions often depends on the choice of ligand. Furan-containing substrates, such as benzofuran-2-ylmethyl acetate (B1210297), undergo palladium-catalyzed nucleophilic substitution with amines to produce 2-(aminomethyl)benzo[b]furans, highlighting the role of both the furan motif and amine nucleophiles in these transformations. unicatt.itrsc.org
Table 2: Metal Coordination and Catalysis with Furan-Amine Ligands
| Metal | Ligand Type | Application/Complex Type | Significance |
|---|---|---|---|
| Palladium(II) | General Amines | Cross-coupling reactions (Suzuki, Heck, etc.) | Amines serve as efficient and cost-effective phosphine-free ligands. researchgate.net |
| Zinc(II) | Furan-triazolopyrimidine amine | Polymeric coordination complex | Demonstrates bridging coordination via amine and triazole nitrogens. nih.gov |
| Osmium/Rhenium | Furan derivatives | Transition metal cluster complexes | Activation of C-H bonds on the furan ring to form novel sandwich structures. sc.edu |
| f-Block Metals (Eu, Yb, U) | Tris[2-(2-methoxyethoxy)ethyl]amine | Molecular complexes and cage-like structures | Flexible amine ligand enables the isolation of low-valent f-block metal complexes. nih.gov |
Intermediate in Natural Product Synthesis
The furan ring is a structural motif found in a multitude of natural products, many of which exhibit significant biological activity. researchgate.netmdpi.com Furan derivatives are therefore critical intermediates in the total synthesis of these complex molecules. acs.org The amination of biomass-derived furan compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (HMF), provides a sustainable route to valuable amine chemicals that can be used as building blocks. mdpi.com
For example, cyclopentenone derived from furan compounds is a versatile intermediate for preparing naturally occurring alkaloids like (±)-agelastatin A. mdpi.com The synthesis of such molecules often requires the introduction of nitrogen-containing functional groups, a role for which this compound is well-suited.
The synthesis of plakorsins A and B, furan-containing fatty acids isolated from marine sponges, has been achieved through methods applicable to a wide range of substituted furans. mdpi.com The versatility of the furan ring, which can be transformed into other functionalities or serve as a scaffold for further elaboration, makes furan-amine compounds valuable precursors in the strategic synthesis of complex natural products. acs.orgresearchgate.net
Integration into Polymeric Structures and Hybrid Materials
Beyond its use in synthesizing discrete small molecules, this compound is a valuable monomer for creating functional polymers and advanced materials. The amine group provides a reactive handle for polymerization, while the furan ring can impart specific thermal, mechanical, and chemical properties to the resulting material.
Amine-Functionalized Polymers and Resins
Furan-based compounds derived from renewable biomass are increasingly being used to create more sustainable polymers. mdpi.com The amine functionality is crucial for several types of polymerization, most notably in the formation of polyimides and as curing agents for epoxy resins. google.comepo.orggoogle.com
In epoxy systems, amines function as hardeners or curing agents by reacting with the epoxide rings of the resin to form a cross-linked, thermoset polymer network. threebond.co.jp Furan-based diamines have been developed as effective, bio-based curing agents that perform well even in low volatile organic compound (VOC) formulations. google.comepo.orggoogle.com These furan-based amines can provide good curing speeds and excellent surface properties for the final cured product, making them a viable, more environmentally friendly alternative to traditional petroleum-based curing agents. google.comepo.org
Furan-based diamines are also used as monomers for the synthesis of bio-based polyimides. mdpi.com Polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical properties. mdpi.com By replacing traditional petroleum-derived monomers with furan-based alternatives, it is possible to produce polymers with a reduced environmental footprint. mdpi.com
Table 3: Applications in Amine-Functionalized Polymers and Resins
| Polymer/Material Type | Role of this compound Motif | Resulting Properties |
|---|---|---|
| Epoxy Resins | Curing agent (hardener) | Forms a cross-linked thermoset network with good surface finish and cure speed. google.comepo.orggoogle.com |
| Polyimides | Diamine monomer | Creates bio-based high-performance polymers with excellent thermal stability. mdpi.com |
| Porous Organic Frameworks | Diamine linker | Forms stable, porous materials via imine linkages for applications like CO2 adsorption. researchgate.net |
| Poly(amine–furan–arylene)s | Amine and Furan source | Synthesized via one-pot catalyst-free cyclopolymerization. dntb.gov.ua |
Self-Assembly and Supramolecular Architectures
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The structural features of this compound—specifically the hydrogen-bond-donating amine group and the π-electron system of the furan ring—make it an attractive component for designing molecules that can form complex supramolecular architectures.
Research on furan-embedded heteroarenes has demonstrated their ability to self-assemble into distinct nanostructures, such as spheres and rods, with the final morphology being tunable by adjusting solvent conditions. nih.gov The intermolecular forces between the furan-containing aromatic systems drive this organization.
While direct studies on this compound may be limited, the principles are well-established. The amine group can form strong, directional hydrogen bonds, which are fundamental to creating predictable patterns in the solid state. The furan ring, being an aromatic heterocycle, can engage in π-π stacking interactions with other aromatic systems. wikipedia.org By incorporating this moiety into larger molecules, it is possible to direct their assembly into well-defined one-, two-, or three-dimensional networks, leading to materials with tailored optical, electronic, or porous properties.
Applications in Agrochemicals and Crop Protection (Non-Clinical)
The furan scaffold is a component of various biologically active molecules, including some used in agriculture. Furan derivatives have been investigated for their potential as herbicides, fungicides, and insecticides. The incorporation of an amine functionality, such as in this compound, can further modulate the biological activity and physicochemical properties of the molecule, such as solubility and membrane permeability, which are crucial for effective agrochemicals.
While direct studies on the agrochemical applications of this compound are not widely documented, the potential can be inferred from related compounds. For instance, furan-containing compounds have been explored as building blocks for the synthesis of novel crop protection agents. The furan ring can act as a bioisostere for other aromatic rings, such as benzene (B151609) or pyridine (B92270), which are prevalent in existing agrochemicals. This substitution can lead to compounds with improved efficacy, selectivity, or environmental profiles.
The ethylamine (B1201723) side chain of this compound provides a handle for further chemical modification. This allows for the synthesis of a library of derivatives where the amine is functionalized to create amides, ureas, thioureas, or other functional groups. These modifications can be systematically varied to optimize the desired agrochemical activity, whether it be herbicidal, fungicidal, or insecticidal. The exploration of such derivatives is a common strategy in the discovery of new active ingredients for crop protection.
A hypothetical application could involve the use of this compound as a synthon for more complex molecules. For example, it could be incorporated into a larger molecular framework designed to interact with a specific biological target in a pest or weed. The furan ring might be involved in binding to a receptor, while the ethylamine portion could provide a key interaction or be a site for attaching another pharmacophore.
| Potential Agrochemical Role | Rationale Based on Furan Chemistry | Key Structural Features |
| Herbicide Lead Structure | Furan rings are present in some herbicidal compounds and can mimic other aromatic systems. | Furan ring, modifiable ethylamine side chain. |
| Fungicide Synthon | The furan nucleus is a component of certain natural and synthetic antifungal agents. | Heterocyclic core, potential for derivatization. |
| Insecticide Intermediate | Amine-containing heterocycles are common in insecticides that target the nervous system of insects. | Ethylamine group, furan scaffold. |
Development of Novel Analytical Probes and Reagents
The unique chemical and photophysical properties of the furan ring make it an interesting component for the design of analytical probes and reagents. Furan derivatives have been utilized in the development of sensors for various analytes, including metal ions and small organic molecules. The presence of the ethylamine group in this compound offers a reactive site for conjugating the molecule to other systems, such as fluorophores or chromophores, to create specific analytical tools.
One potential application is in the design of fluorescent probes. The furan ring can influence the electronic properties of a fluorescent system, leading to changes in emission wavelength or intensity upon binding to a target analyte. The ethylamine group could act as a recognition site or a linker to a signaling unit. For example, a derivative of this compound could be designed to chelate with a specific metal ion, resulting in a measurable change in its fluorescence.
Furthermore, furan-containing compounds can undergo specific chemical reactions that can be exploited for analytical purposes. For instance, the Diels-Alder reaction with furan as the diene is a well-known transformation. This reactivity could be harnessed to develop probes that selectively react with specific dienophiles, leading to a detectable signal. The ethylamine side chain could be used to tune the reactivity of the furan ring or to introduce additional functionalities.
In the context of chemical reagents, this compound could serve as a building block for the synthesis of specialized ligands for catalysis or as a component of derivatizing agents used in chromatography to enhance the detection of certain analytes. The combination of the furan heterocycle and the amine functionality provides a versatile platform for creating tailored analytical reagents.
| Potential Analytical Application | Underlying Principle | Relevant Molecular Features |
| Fluorescent Chemosensor | Modulation of fluorescence upon analyte binding. | Furan ring affecting electronic properties, ethylamine as a binding site or linker. |
| Chromogenic Probe | Color change resulting from a chemical reaction with the analyte. | Reactivity of the furan ring or amine group. |
| Derivatizing Agent for Chromatography | Enhancing detectability of analytes by attaching a UV-active or fluorescent tag. | Reactive amine group for covalent labeling. |
| Ligand for Metal Ion Detection | Formation of a complex with a metal ion leading to a detectable signal. | Coordination potential of the furan oxygen and the amine nitrogen. |
Mechanistic Biological Investigations Involving Ethyl Furan 3 Ylmethyl Amine and Furan Amine Derivatives Strictly Non Clinical, Non Safety, Non Dosage Focused
In Vitro Studies on Molecular Targets and Pathways
The furan (B31954) ring system is a core component in numerous biologically active compounds, and its derivatives have been shown to interact with a variety of molecular targets, influencing cellular processes through several mechanisms. nih.govresearchgate.net
Furan derivatives have been identified as potent inhibitors of several key enzymes. The nature of the substitution on the furan ring plays a critical role in determining the specific inhibitory activity.
Histone Deacetylase (HDAC) Inhibition : A study on the inhibitor (E)-3-(furan-2-yl)-N-hydroxyacrylamide revealed a complex, multi-step mechanism of binding to a histone deacetylase-like amidohydrolase. The process begins with a rapid pre-equilibrium where the inhibitor binds to the enzyme's surface. This is followed by a conformational change that allows the inhibitor to move into the active site, and a final conformational rearrangement stabilizes the enzyme-inhibitor complex. nih.gov
Tubulin Polymerization Inhibition : Certain furan-based derivatives have demonstrated the ability to inhibit the polymerization of β-tubulin. For example, specific pyridine (B92270) carbohydrazide (B1668358) and N-phenyl triazinone compounds containing a furan moiety were found to inhibit tubulin polymerization by 53% and 71%, respectively, at their IC₅₀ concentrations. nih.gov This disruption of microtubule dynamics is a significant mechanism of action. nih.gov
Monoamine Oxidase (MAO) Inhibition : A series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives were assessed for their potential as antidepressant agents. One compound, 4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol, emerged as a potent agent acting through the inhibition of MAO. utripoli.edu.ly
Cyclooxygenase (COX) Inhibition : Molecular docking studies have explored the potential of 4-(furan-2-yl) thiazol-2-amine derivatives as inhibitors of cyclooxygenase enzymes, suggesting a possible mechanism for anti-inflammatory effects. researchgate.net
Table 1: Furan Derivatives and Their Enzyme Inhibition Mechanisms
| Derivative Class | Target Enzyme | Observed Mechanism |
|---|---|---|
| (E)-3-(furan-2-yl)-N-hydroxyacrylamide | Histone Deacetylase-like Amidohydrolase | Three-step binding: surface binding, translocation to active site, and stabilization via conformational change. nih.gov |
| Furan-based Pyridine Carbohydrazide & N-phenyl triazinone | β-tubulin | Inhibition of polymerization, leading to disruption of microtubule formation. nih.gov |
| 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazoles | Monoamine Oxidase (MAO) | Direct inhibition of enzyme activity. utripoli.edu.ly |
Furan amine derivatives can act as ligands for specific receptors, modulating their activity. This is particularly evident in studies on neurotransmitter receptors.
NMDA Receptor Modulation : A series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives were designed as agonists for the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. These compounds showed varying potencies and efficacies depending on the GluN2 subunit present. Notably, some analogs were identified as functionally selective agonists for the GluN1/2C receptor subtype, with some displaying nanomolar potency. nih.gov For instance, compound 8p in the study was a potent partial agonist at GluN1/2C with an EC₅₀ of 0.074 μM and had minimal activity at other subtypes, highlighting the potential for subtype-selective modulation. nih.gov This selective interaction suggests that the furan carboxamide structure can be finely tuned to target specific receptor isoforms. nih.gov
Table 2: Activity of Furan Derivatives at NMDA Receptor Subtypes
| Compound | Receptor Subtype | Activity | Potency (EC₅₀) |
|---|---|---|---|
| Analog 8d | GluN1/2A | Partial Agonist | 0.13 μM |
| Analog 8d | GluN1/2C | Partial Agonist | 0.040 μM |
| Analog 8p | GluN1/2C | Partial Agonist | 0.074 μM |
| Analog 8r | GluN1/2C | Agonist | Nanomolar Potency |
Data sourced from a study on (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives. nih.gov
By interacting with upstream targets like enzymes and receptors, furan derivatives can modulate downstream cellular signaling pathways.
Apoptosis Induction : The inhibition of tubulin polymerization by certain furan derivatives leads to cell cycle arrest in the G2/M phase. nih.gov This disruption can trigger the intrinsic mitochondrial mechanism of apoptosis, a programmed cell death pathway. This was verified by observing increased levels of p53 and Bax proteins and decreased levels of the anti-apoptotic protein Bcl-2. nih.gov
Inflammatory and Immune Pathways : Investigations into the anti-inflammatory effects of natural furan derivatives show they can regulate various cellular activities by modifying signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor Gamma (PPAR-ɣ) pathways. nih.gov
Antimicrobial Mechanisms of Action (In Vitro)
The antimicrobial properties of furan derivatives have been well-documented, with research pointing to several distinct mechanisms of action against bacteria and fungi. nih.gov
Numerous studies have demonstrated the ability of furan-containing compounds to inhibit the growth of a range of pathogenic bacteria.
A series of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives showed moderate activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. zsmu.edu.ua The introduction of specific alkyl groups, such as isopropyl and isobutyl radicals, into the molecular structure was found to sharply increase activity against S. aureus. zsmu.edu.ua
Carbamothioyl-furan-2-carboxamide derivatives have also shown significant antimicrobial activity. Their effectiveness is partly attributed to the lipophilic nature of the aromatic moiety, which may help the molecule penetrate the bacterial cell wall. mdpi.com
Novel N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives have demonstrated potent antibacterial effects. One compound in this class was particularly effective against clinical strains of S. epidermidis, with a minimum inhibitory concentration (MIC) as low as 2 µg/mL. nih.gov
Other studies have reported that 2,4-disubstituted furan derivatives show superior activity against E. coli and Proteus vulgaris. ijabbr.com
Table 3: In Vitro Antimicrobial Activity of Furan Derivatives
| Furan Derivative Class | Target Microbe(s) | Key Findings |
|---|---|---|
| 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | S. aureus, E. coli, P. aeruginosa | Activity enhanced by specific alkyl substitutions. zsmu.edu.ua |
| Carbamothioyl-furan-2-carboxamide derivatives | Gram-positive and Gram-negative bacteria | Lipophilicity may aid in cell wall penetration. mdpi.com |
| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | S. epidermidis (clinical strains) | Potent inhibition with MIC values as low as 2 µg/mL. nih.gov |
The antimicrobial activity of furan derivatives often stems from their ability to inhibit essential microbial enzymes, thereby halting critical cellular processes.
Nitroreductase (NTR) Inhibition : The antibacterial action of nitrofuran derivatives is believed to involve the E. coli nitroreductase (NTR) enzyme. Molecular docking studies of novel 5-nitrofuran-isatin hybrids suggest a binding affinity to the NTR binding pocket, indicating a mechanism similar to that of the drug nitrofurazone. researchgate.net
Phenylalanyl-tRNA Synthetase (PheRS) Inhibition : While not specific to furan amines, studies on structurally simple secondary amines have shown they can inhibit bacterial growth by selectively binding to phenylalanyl-tRNA synthetase. nih.gov This enzyme is crucial for protein synthesis, and its inhibition is a viable antimicrobial strategy. This mechanism could be relevant for furan amine derivatives as well.
Bacterial Actin MreB Inhibition : Thiourea derivatives, a class that can include a furan moiety, have been suggested to inhibit bacterial growth by acting as inhibitors of bacterial actin MreB, a protein essential for maintaining cell shape and division. mdpi.com
The diverse biological activities of furan amine derivatives are a direct result of their ability to interact with a wide array of enzymes, receptors, and cellular pathways. nih.gov These non-clinical, mechanistic studies provide a foundational understanding of how these compounds exert their effects at a molecular level.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| Ethyl(furan-3-ylmethyl)amine |
| (E)-3-(furan-2-yl)-N-hydroxyacrylamide |
| 4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol |
| 4-(furan-2-yl) thiazol-2-amine |
| (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid |
| 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol |
| Carbamothioyl-furan-2-carboxamide |
| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine |
| 1-benzoyl-3-furan-2-ylmethyl-thiourea |
| 5-nitrofuran-isatin hybrids |
| Nitrofurazone |
| p53 |
| Bax |
Effects on Microbial Morphology and Cell Integrity
The structural characteristics of furan derivatives play a significant role in their interactions with microbial cells, leading to alterations in morphology and compromised cell integrity. Research into these compounds, particularly halogenated furanones isolated from marine algae, has demonstrated their ability to inhibit critical bacterial processes such as swarming and biofilm formation in organisms like E. coli. nih.gov The mechanism behind this activity involves interference with quorum-sensing (QS) systems, which are essential for bacterial communication and virulence. nih.gov Furanones have been shown to be effective QS inhibitors against a variety of bacterial genera that use different N-Acylhomoserine lactone (AHL) signal molecules. nih.gov
Further investigations have revealed that furan derivatives can directly impact the physical barrier of the microbial cell. Compounds like furan and furfural (B47365) are known to decrease the permeability of the cell membrane. researchgate.net This disruption can lead to a cascade of detrimental effects, including a reduced cell growth rate, induction of reactive oxygen species, and in some cases, DNA damage and cell cycle arrest at the S and G2/M phases. nih.govresearchgate.net The antimicrobial action of certain furan derivatives has been described as an energy-dependent process. nih.gov
Moreover, studies on simple secondary amines, a class to which this compound belongs, have identified a highly selective mechanism of action against Gram-negative bacteria. These amines can selectively bind to and inhibit phenylalanyl-tRNA synthetase (PheRS), an essential enzyme for protein synthesis. nih.gov This selective inhibition, which does not affect the corresponding enzyme in Gram-positive or human cells, is attributed to the compound's ability to induce and bind to a specific hydrophobic pocket within the enzyme. nih.gov
Antioxidant Activities and Free Radical Scavenging Pathways (In Vitro)
Furan derivatives are recognized for their potential antioxidant properties, which are largely attributable to their chemical structure. nih.govresearchgate.net The furan ring itself, along with various substituents, enables these compounds to neutralize harmful free radicals through in vitro assays. nih.govresearchgate.net
The primary mechanism by which furan derivatives exert their antioxidant effects is through the donation of a hydrogen atom or an electron to quench free radicals. researchgate.netjmchemsci.comjmchemsci.com This has been demonstrated in various studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, where the antioxidant molecule reduces the deep purple DPPH radical to a yellow-colored, non-radical form. jmchemsci.comjmchemsci.com The effectiveness of this scavenging activity is often correlated with the presence of electron-donating groups on the furan structure. researchgate.netfrontiersin.org
Studies combining experimental assays with theoretical calculations have provided deeper insight into these mechanisms. For 2-(p-phenyl substituted styryl)-furans, it was shown that quenching of the DPPH radical occurs predominantly through a hydrogen atom transfer (HAT) mechanism. researchgate.net The bond dissociation energy (BDE) of the hydrogen-donating group (like an O-H or N-H group) is a critical parameter, with lower BDE values correlating to higher antioxidant activity. researchgate.net For instance, a p-hydroxy substituted furan compound was found to have a BDE comparable to that of vitamin E. researchgate.net In contrast, the presence of strong electron-withdrawing groups (like nitro or cyano) can diminish or eliminate the antioxidant properties. researchgate.net
Other radical scavenging pathways have also been investigated. Electron spin resonance (ESR) spin trapping techniques have shown that furan derivatives like dimethylfuran (DMF) and diphenylfuran (DPF) are effective scavengers of hydroxyl radicals (•OH) generated by the Fenton system. nih.gov Computational studies also point to other mechanisms like sequential proton loss electron transfer (SPLET), where the antioxidant first loses a proton and then transfers an electron to the radical species. frontiersin.org
Table 1: Antioxidant Activity of Selected Furan Derivatives (In Vitro)
| Compound/Extract | Assay | IC50 / EC50 Value | Source |
| 2-(p-hydroxy phenyl styryl)-furan | DPPH Scavenging | ~ 40 µM | researchgate.net |
| Other styryl furan derivatives | DPPH Scavenging | > 150 µM | researchgate.net |
| Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (3c) | DPPH Scavenging | 0.6 mg/ml | nih.gov |
| Ethyl acetate (B1210297) extract of Camellia fascicularis leaves | DPPH Scavenging | 14.07 ± 0.06 μg/ml | frontiersin.org |
| Ethyl acetate extract of Camellia fascicularis leaves | ABTS Scavenging | 343.45 ± 20.12 μg/ml | frontiersin.org |
This table presents data for various furan derivatives and extracts to illustrate the range of observed antioxidant activities. Data for this compound was not available in the reviewed sources.
The antioxidant potential of furan derivatives has been translated into protective effects in in vitro cellular models of oxidative stress. researchgate.netmdpi.com Benzofuran-2-one derivatives, for example, have been investigated for their capacity to mitigate catechol-induced oxidative stress in differentiated SH-SY5Y neuroblastoma cells, a model for neurodegeneration. researchgate.netmdpi.com
In these studies, pretreatment with the furan derivatives demonstrated a significant ability to reduce intracellular levels of reactive oxygen species (ROS) following exposure to the oxidative insult. researchgate.netmdpi.com This protective effect was associated with enhanced cell viability, shielding the neuronal cells from catechol-induced death. mdpi.com The mechanism of this protection appears to involve the modulation of endogenous antioxidant defense systems. For instance, one of the tested benzofuran-2-one compounds was found to boost the expression of heme oxygenase-1 (HO-1), a key antioxidant enzyme, in response to the oxidative challenge. researchgate.netmdpi.com
Anti-inflammatory Mechanism Research (In Vitro)
Furan and its derivatives have been the focus of research for their anti-inflammatory properties, which are mediated through various molecular pathways, including the modulation of inflammatory signaling and the direct inhibition of key enzymes. nih.gov
A primary mechanism by which furan derivatives exhibit anti-inflammatory effects is by suppressing the production of pro-inflammatory mediators. nih.gov In vitro studies have shown that these compounds can inhibit the synthesis of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in activated macrophage cell lines. nih.gov This is often accompanied by a downregulation of the mRNA expression of the genes coding for these inflammatory molecules. nih.gov
The inhibitory effects extend to key pro-inflammatory cytokines. Certain pyridazinone derivatives synthesized from furanone precursors demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α). nih.gov Similarly, amine derivatives of other heterocyclic compounds have been shown to reduce levels of both TNF-α and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages. nih.gov
The inhibition of these inflammatory markers is frequently linked to the interruption of upstream signaling cascades. The nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation, has been identified as a target for some anti-inflammatory agents. nih.gov For example, ethyl pyruvate, while not a furan amine, is known to exert anti-inflammatory effects by inhibiting the activation of NF-κB. nih.gov The reduction in cytokines by certain indoline (B122111) amine derivatives was associated with decreased phosphorylation of p38 mitogen-activated protein kinase (MAPK), another critical inflammatory signaling protein. nih.gov Furan derivatives have been noted to modify signaling pathways such as MAPK and peroxisome proliferator-activated receptor-gamma (PPAR-ɣ). nih.gov
A significant focus of anti-inflammatory research on furan derivatives has been their ability to inhibit enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators.
Many studies have centered on the development of furan-based compounds as selective inhibitors of COX-2. nih.govresearchgate.netresearchgate.net The COX-2 isozyme is typically induced during inflammation, making it a prime target for anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective COX inhibitors. researchgate.net Quantitative structure-activity relationship (QSAR) analyses have been performed on furanone derivatives to identify the chemical features responsible for potent and selective COX-2 inhibition. researchgate.net
In addition to COX enzymes, furan derivatives have been evaluated as inhibitors of lipoxygenases. nih.gov For instance, several pyridazinone derivatives showed dual inhibition of both COX-2 and 15-lipoxygenase (15-LOX). nih.gov A series of 1,2,4-triazole (B32235) derivatives incorporating a furfuryl group were synthesized and identified as potent 15-LOX inhibitors, with structure-activity relationship studies indicating that the nature and position of substituents on an associated phenyl ring were crucial for inhibitory activity. acs.org
Table 2: In Vitro Enzyme Inhibition by Selected Furan Derivatives
| Compound Class | Target Enzyme | Key Finding (Example IC50) | Source |
| Pyridazinone derivatives (e.g., 5b, 8b, 8c) | COX-2 / 15-LOX | Dual inhibitors with high TNF-α inhibition | nih.gov |
| Furanone derivative (Compound 76) | COX-2 | Most potent in its series with IC50 = 2.0 µM | researchgate.net |
| 4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides (e.g., 7k) | 15-Lipoxygenase | Potent inhibition with IC50 = 17.43 ± 0.38 µM | acs.org |
This table provides examples of enzyme inhibition by different classes of furan derivatives. Data for this compound was not available in the reviewed sources.
Anticancer Mechanisms of Action (In Vitro Cell Line Studies Only)
Furan derivatives have been the subject of numerous in vitro studies to elucidate their anticancer mechanisms. These investigations have primarily focused on their effects on cell viability, programmed cell death, and interference with the cell division machinery in various cancer cell lines.
A significant body of research has demonstrated the anti-proliferative effects of furan derivatives against a panel of human cancer cell lines. nih.govnih.gov These compounds have been shown to reduce cell viability and induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.
For instance, a series of novel furan derivatives and their precursors were synthesized and evaluated for their in vitro anti-proliferative activity against human cervical (HeLa) and colorectal (SW620) tumor cell lines. nih.gov Several of these compounds exhibited pronounced anti-proliferative effects at micromolar concentrations, with IC50 values ranging from 0.08 to 8.79 μM in HeLa cells. nih.gov Western blot analysis of two candidate compounds indicated that their potent anti-proliferative activity may be mediated by enhancing the activity of PTEN, a tumor suppressor protein, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways. nih.gov
In another study, newly synthesized furan-based derivatives were evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Two compounds, a pyridine carbohydrazide and an N-phenyl triazinone, displayed significant anticancer activity with IC50 values of 4.06 and 2.96 μM, respectively. nih.gov Further investigation through annexin (B1180172) V/PI staining suggested that these compounds induce cell death via an apoptotic cascade. nih.gov This was supported by ELISA experiments which showed a significant increase in the levels of the pro-apoptotic protein Bax and the tumor suppressor p53, along with a decrease in the anti-apoptotic protein Bcl-2, compared to control cells. nih.gov This indicates an induction of the intrinsic mitochondrial pathway of apoptosis. nih.gov
Similarly, silyl (B83357) derivatives of mucobromic acid, which contains a furan-2(5H)-one core, have been shown to induce apoptosis in colon cancer cell lines. mdpi.com Detailed mechanistic studies revealed that the activity of one such derivative stems from the downregulation of survivin, an inhibitor of apoptosis protein, and the activation of caspase-3, a key executioner caspase in the apoptotic pathway. mdpi.com
Table 1: In Vitro Antiproliferative and Apoptotic Activity of Furan Derivatives in Cancer Cell Lines
| Compound Type | Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Novel Furan Derivatives | HeLa, SW620 | Pronounced anti-proliferative effect (IC50: 0.08-8.79 μM in HeLa). May act by promoting PTEN activity to suppress PI3K/Akt and Wnt/β-catenin signaling. | nih.gov |
| Pyridine Carbohydrazide & N-phenyl Triazinone Furan-Based Derivatives | MCF-7 | Significant cytotoxic activity (IC50: 4.06 and 2.96 μM). Induced apoptosis via the intrinsic mitochondrial pathway (increased p53 and Bax, decreased Bcl-2). | nih.gov |
| Silyl Derivatives of Mucobromic Acid | Colon Cancer Cell Lines | Induced apoptosis through downregulation of survivin and activation of caspase-3. | mdpi.com |
| Carbamothioyl-furan-2-carboxamide Derivatives | HepG2, Huh-7, MCF-7 | Showed considerable anti-cancer activity, with the p-tolylcarbamothioyl)furan-2-carboxamide derivative being highly active against hepatocellular carcinoma. | mdpi.com |
| Furan[3,2-c] Pyridine Derivatives | KYSE70, KYSE150 (Esophageal Cancer) | One compound demonstrated an exceptional level of cytotoxicity, achieving a 99% inhibition of cell growth. | mdpi.com |
Interference with the cell cycle is a key strategy in cancer therapy. Several furan derivatives have been identified as inhibitors of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. nih.govnih.gov Inhibition of tubulin polymerization leads to a disruption of the cell cycle, typically causing an arrest in the G2/M phase, which can subsequently trigger apoptosis. nih.govafricaresearchconnects.com
A study on new furan-based derivatives demonstrated that a pyridine carbohydrazide and an N-phenyl triazinone derivative caused cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov Flow cytometry analysis revealed a significant increase in the percentage of cells in the G2/M phase and an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. nih.gov
Similarly, a series of 5-(4-chlorophenyl)furan derivatives were developed as inhibitors of tubulin polymerization. africaresearchconnects.com Several of these compounds displayed potent antitumor activity against a leukemia cell line, with some being more potent than the well-known tubulin inhibitor, colchicine (B1669291). africaresearchconnects.com The most promising compounds were found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells. africaresearchconnects.com Docking studies suggested that these compounds bind to the colchicine binding site of tubulin, thereby exerting their inhibitory effect. africaresearchconnects.com
Another investigation into indole (B1671886) derivatives, some of which incorporate a furan ring, found a compound that induced cell cycle arrest at the G2/M phase in the A549 cancer cell line and exhibited tubulin polymerization inhibitory activities. nih.gov
Table 2: Tubulin Inhibition and Cell Cycle Arrest by Furan Derivatives in Cancer Cell Lines
| Compound Type | Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Pyridine Carbohydrazide & N-phenyl Triazinone Furan-Based Derivatives | MCF-7 | Induced G2/M phase cell cycle arrest and accumulation of cells in the pre-G1 phase. | nih.gov |
| 5-(4-chlorophenyl)furan Derivatives | Leukemia SR | Potent inhibition of tubulin polymerization, with some compounds more potent than colchicine. Induced G2/M cell cycle arrest and apoptosis. | africaresearchconnects.com |
| Indole Derivative with Furan Moiety | A549 | Induced G2/M phase cell cycle arrest and inhibited tubulin polymerization. | nih.gov |
| Withaphysalin F | Human Cancer Cells | Interferes with microtubule polymerization, leading to G2/M phase cell cycle arrest. | nih.gov |
Ligand Design and Structure-Activity Relationship (SAR) at a Molecular Level
The design of novel furan-based anticancer agents is heavily reliant on understanding the structure-activity relationship (SAR) at a molecular level. mdpi.comijabbr.com SAR studies aim to identify the chemical features of a molecule that are crucial for its biological activity, thereby guiding the synthesis of more potent and selective compounds.
For benzofuran (B130515) derivatives, which consist of a fused benzene (B151609) and furan ring, SAR studies have revealed that substitutions at the C-2 position are critical for their cytotoxic activity. mdpi.com The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring has been shown to significantly increase anticancer activities, likely due to the formation of halogen bonds that enhance binding affinity to target molecules. mdpi.com Furthermore, the presence of a -CONH group has been found to be necessary for the anticancer activity of certain benzofuran derivatives. mdpi.com
The integration of the furan ring with other heterocyclic systems, such as 1,3,4-thiadiazole (B1197879), has also been explored. jst.go.jp It was found that hybrid compounds containing both furan and 1,3,4-thiadiazole rings exhibited higher anticancer activities than those with only furan and 1,3,4-oxadiazole (B1194373) systems, highlighting the importance of the thiadiazole ring in the hybrid structure. jst.go.jp
In the context of furan-2(5H)-one derivatives, the introduction of bulky hydrophobic groups at the C-5 position has been suggested to increase antiproliferative potency. mdpi.com Systematic investigation into silyl ethers of mucobromic acid revealed that the type of silyl group can be used to precisely control the compound's selectivity towards cancer cells. mdpi.com
These SAR insights are crucial for the rational design of new furan-based molecules with improved pharmacological profiles for potential therapeutic applications. ijabbr.com
Future Research Directions and Unresolved Challenges for Ethyl Furan 3 Ylmethyl Amine
Development of More Sustainable Synthetic Routes
A primary challenge in the utilization of Ethyl(furan-3-ylmethyl)amine is the development of green and efficient synthetic methodologies. Future research will likely pivot away from traditional petroleum-based syntheses towards pathways that utilize renewable biomass feedstocks. catalysis-summit.com Furan-based compounds are recognized for their potential to replace petroleum-based counterparts, aligning with the principles of green chemistry by often requiring milder conditions and generating fewer toxic by-products. catalysis-summit.com
The most promising sustainable route begins with carbohydrates from agricultural or lignocellulosic biomass, which are converted into furanic platform molecules like furfural (B47365). catalysis-summit.com The synthesis of this compound would then proceed via the reductive amination of 3-furaldehyde (B129913) with ethylamine (B1201723). This amination of biomass-derived oxygenates presents a cleaner, more atom-efficient route where water is the main by-product. mdpi.com The process involves the condensation of the carbonyl group with the amine to form an imine, which is subsequently hydrogenated. mdpi.com
Significant progress has been made in developing heterogeneous catalysts for the reductive amination of furanic aldehydes, which is a critical area for optimization. mdpi.com A variety of metal and oxide support catalysts have been investigated for similar transformations. mdpi.com
Table 1: Potential Catalytic Systems for Sustainable Synthesis
| Catalyst Type | Support Material | Potential Advantages | Research Focus |
|---|---|---|---|
| Noble Metals (Pd, Pt, Ru, Rh) | Carbon, Al₂O₃, SiO₂, TiO₂ | High activity and selectivity under mild conditions. mdpi.com | Improving catalyst stability, reducing metal leaching, and cost-effectiveness. frontiersin.org |
| Non-Noble Metals (Ni, Co, Cu) | SBA-15, Activated Carbon | Cost-effective and abundant. mdpi.comfrontiersin.org | Enhancing activity and selectivity to match noble metals; preventing metal leaching. mdpi.comfrontiersin.org |
Further research is needed to screen these catalysts specifically for the reaction with 3-furaldehyde and ethylamine and to optimize reaction conditions (temperature, pressure, solvent) for maximum yield and sustainability. mdpi.com
Exploration of Novel Reactivity and Unprecedented Transformations
The furan (B31954) ring in this compound is an electron-rich aromatic system, making it susceptible to various transformations that could lead to novel molecular architectures. rsc.org Future research should focus on leveraging this inherent reactivity.
One key area is the oxidative dearomatization of the furan ring. Furan moieties can undergo oxidative ring-opening to produce valuable 1,4-dicarbonyl compounds, which serve as versatile building blocks in organic synthesis. rsc.org This transformation can be achieved with various oxidants and catalytic systems, including singlet oxygen or Mn(III)/Co(II) catalysts, often proceeding through an endoperoxide intermediate. rsc.org Investigating this reaction for this compound could yield functionalized acyclic compounds with unique properties.
Another avenue is the use of the furan as a diene in Diels-Alder cycloadditions . While functionalization at the 3-position can be challenging, this reaction offers a powerful method for constructing complex polycyclic systems. researchgate.net The ethylaminomethyl substituent may influence the stereoselectivity and rate of these reactions, opening pathways to new molecular scaffolds.
The introduction of the aminomethylidene fragment into a furanone ring has been shown to create a "push-pull" system, rendering the molecule a highly effective building block for further modification. nih.gov Exploring analogous functionalization of this compound could activate the molecule for unprecedented nucleophilic addition or substitution reactions.
Advanced Characterization of Complex Reaction Systems and Intermediates
A deeper understanding of the synthesis and reactivity of this compound requires the use of advanced analytical techniques to characterize complex reaction mixtures and identify transient intermediates. While standard methods provide basic structural confirmation, more sophisticated approaches are needed to unravel dynamic processes.
Future work should involve the use of in-situ spectroscopy , such as in-situ NMR analysis, to monitor reactions in real-time. mdpi.com This can provide crucial data on reaction kinetics, catalyst behavior, and the formation of short-lived species that are undetectable by conventional post-reaction analysis.
The characterization of products and intermediates can be complicated by the presence of multiple isomers. nih.gov Advanced two-dimensional NMR spectroscopy (e.g., COSY, HMQC, HMBC) is essential for the unambiguous assignment of complex structures, as has been demonstrated for other substituted furans. researchgate.net
Table 2: Advanced Characterization Techniques and Their Applications
| Technique | Application | Information Gained |
|---|---|---|
| In-situ NMR/FTIR | Real-time reaction monitoring | Reaction kinetics, catalyst activity, identification of transient intermediates. mdpi.com |
| 2D NMR (COSY, HMBC, etc.) | Unambiguous structure elucidation | Connectivity of atoms in complex molecules and isomers. researchgate.netacs.org |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular formula determination | Confirmation of product identity and characterization of by-products. mdpi.com |
Applying these techniques will be crucial for optimizing synthetic routes and understanding the mechanisms behind the novel transformations discussed previously.
Deeper Integration of Computational Chemistry in Predictive Design and Mechanistic Understanding
Computational chemistry is an indispensable tool for accelerating research and providing insights that are difficult to obtain experimentally. For a molecule like this compound, a deeper integration of computational methods is a key future direction.
Predictive Design:
Quantum Chemical Calculations: Methods like the Gaussian 4 (G4) compound model can be used to predict fundamental properties such as enthalpy of formation, rotational constants, bond distances, and vibrational frequencies. researchgate.net This provides a baseline understanding of the molecule's stability and structure.
Screening for Biological Activity: Molecular docking simulations can predict the binding affinity of this compound and its derivatives to various biological targets like enzymes or receptors. nih.govresearchgate.net This allows for the in silico screening of potential pharmaceutical applications before undertaking costly and time-consuming laboratory synthesis.
Mechanistic Understanding:
Reaction Pathway Modeling: Computational models can elucidate complex reaction mechanisms, such as those in catalytic reductive amination or oxidative dearomatization. By calculating the energies of reactants, transition states, and products, researchers can identify the most likely reaction pathways and pinpoint rate-determining steps.
Understanding Structure-Activity Relationships: For applications in materials or biology, computational studies can help explain how modifications to the molecular structure affect its properties, guiding the design of new derivatives with enhanced performance.
Expanding Applications in Specialized Fields (e.g., Smart Materials, Catalysis)
The unique structure of this compound, combining a bio-derivable furan core with a functional amine, makes it a promising candidate for developing advanced materials. catalysis-summit.com
Smart Materials and Polymers: Furan-based amines and diamines are increasingly used as monomers for high-performance polymers. acs.org
Polybenzoxazines (PBz): Furan-based amines have been used to create PBz thermosets with excellent adhesive performance and thermal stability, outperforming traditional phenol-formaldehyde resins. acs.org this compound could be explored as a monofunctional amine to tune the properties of such polymers.
Polyimides (PI): Furan-based diamines can substitute petroleum-based monomers in the synthesis of polyimides, which are used as high-performance insulation materials. mdpi.com While monofunctional, this compound could be used to cap polymer chains or modify surfaces.
Porous Organic Frameworks (FOFs): Furan-based building blocks can be condensed with amines to create FOFs with applications in gas adsorption and storage, such as for CO₂. rsc.org
Catalysis: The amine group can act as a ligand, coordinating with metal centers to form catalysts. This compound could be investigated as a ligand in various catalytic reactions. Furthermore, the entire molecule could serve as a precursor for more complex, catalytically active structures. The field of furan chemistry relies heavily on catalysis to efficiently convert biomass into valuable products, and developing new catalytic systems is an ongoing challenge. catalysis-summit.com
Mechanistic Elucidation of Broader Biological Interactions (Excluding Prohibited Aspects)
Furan derivatives are present in numerous biologically active compounds and approved pharmaceuticals, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comijabbr.comnih.gov A significant future challenge is to elucidate the specific molecular mechanisms through which this compound might interact with biological systems.
Receptor Agonism/Antagonism: The insecticide Flupyradifurone, which contains a furan-amine structure, acts as an agonist of insect nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.org A key research direction would be to investigate whether this compound or its derivatives can bind to and modulate nAChRs or other neurotransmitter receptors, such as serotonin (B10506) receptors. wikipedia.orgwikipedia.org
Enzyme Inhibition and Apoptosis Induction: Certain furan-based compounds have shown potent cytotoxic activity against cancer cells by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase. nih.gov Another identified mechanism is the induction of apoptosis through the intrinsic mitochondrial pathway, marked by changes in the levels of p53, Bax, and Bcl-2 proteins. nih.gov Investigating these pathways for this compound could uncover potential therapeutic applications.
Modulation of Signaling Pathways: Natural furan derivatives have been found to exert regulatory effects by modifying cellular signaling pathways, such as the MAPK (mitogen-activated Protein Kinase) and PPAR-ɣ (peroxisome proliferator-activated receptor gamma) pathways. nih.gov Exploring the impact of this compound on these and other key cellular signals is a crucial area for future mechanistic studies.
Q & A
Q. What are the optimal synthetic routes for Ethyl(furan-3-ylmethyl)amine, and what methodologies ensure high yield and purity?
this compound can be synthesized via reductive amination of furan-3-carbaldehyde with ethylamine using a Pd/NiO catalyst under hydrogen atmosphere. Key steps include:
- Reacting furan-3-carbaldehyde (1.0 eq) with ethylamine (1.1 eq) in the presence of 1.1 wt% Pd/NiO at 25°C for 10 hours .
- Purification via filtration and solvent evaporation, achieving yields up to 95% .
- Characterization by ¹H NMR (e.g., δH 3.24–3.89 ppm for methylene and amine protons) and mass spectrometry (e.g., [M+H]+ ion peaks) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- ¹H NMR : Signals at δH 3.2–4.0 ppm correspond to methylene (-CH2-) and amine (-NH-) groups. Furan protons appear as multiplet peaks at δH 6.5–7.5 ppm .
- IR Spectroscopy : Stretching vibrations for C-N (1250–1350 cm⁻¹) and furan C-O-C (1010–1070 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 165.2 [M+H]+) and fragmentation patterns validate molecular weight and structure .
Q. How should this compound be stored to ensure long-term stability?
- Store as a crystalline solid at -20°C under inert atmosphere (argon/nitrogen) to prevent oxidation or hydrolysis .
- Stability ≥5 years when sealed in amber vials with desiccants (e.g., silica gel) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antioxidant activity of this compound derivatives?
Methodologies include:
- DPPH Radical Scavenging Assay : Measure absorbance reduction at 517 nm after adding the compound to DPPH solution. IC50 values <50 µM indicate strong activity .
- Nitric Oxide (NO) Scavenging : Quantify nitrite levels (Griess reagent) after reacting with sodium nitroprusside-generated NO .
- Lipid Peroxidation Inhibition : Assess inhibition of malondialdehyde (MDA) formation in Fe²⁺-induced rat brain homogenates .
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., phenolic -OH groups enhance antioxidant activity by 30–50% via radical stabilization) .
- Dose-Response Studies : Test compounds across concentrations (10–200 µM) to identify non-linear effects or toxicity thresholds .
- Model Validation : Use multiple assays (e.g., carrageenan-induced edema for anti-inflammatory activity) to confirm mechanistic consistency .
Q. What mechanistic insights explain the anti-inflammatory activity of this compound derivatives?
- Cyclooxygenase (COX) Inhibition : Competitive binding assays (e.g., COX-2 IC50 values) correlate with reduced prostaglandin E2 (PGE2) levels .
- Redox Modulation : Phenolic derivatives (e.g., 4-hydroxy-3-methoxy analogs) suppress NF-κB activation by scavenging reactive oxygen species (ROS) .
- In Vivo Models : Measure paw edema reduction in rats (70–83% inhibition at 100 mg/kg, comparable to diclofenac) .
Methodological Considerations
- Synthetic Optimization : Vary catalyst loading (0.5–2.0 wt% Pd/NiO) and H2 pressure (1–5 atm) to maximize yield .
- Analytical Reproducibility : Use internal standards (e.g., tetramethylsilane for NMR) and triplicate runs to ensure data accuracy .
- Ethical Compliance : Follow OECD guidelines for animal studies, including humane endpoints and Institutional Animal Ethics Committee approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
